molecular formula C23H25N5O2 B12121796 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12121796
M. Wt: 403.5 g/mol
InChI Key: DWHUCTMHBRCUDA-UHFFFAOYSA-N
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Description

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino group and the 2,3-dimethylphenyl and 3-methoxypropyl substituents. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-dichlorophenyl)amino)benzoic acid
  • 2-((2,6-dimethylphenyl)amino)benzoic acid

Uniqueness

Compared to similar compounds, 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has unique structural features that may confer distinct biological activities or chemical properties. Its combination of functional groups and overall molecular architecture sets it apart from other related compounds.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H25N5O2/c1-14-8-6-11-18(15(14)2)28-21(24)19(23(29)25-12-7-13-30-3)20-22(28)27-17-10-5-4-9-16(17)26-20/h4-6,8-11H,7,12-13,24H2,1-3H3,(H,25,29)

InChI Key

DWHUCTMHBRCUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N)C

Origin of Product

United States

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